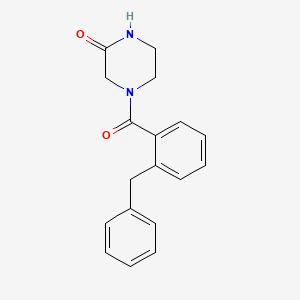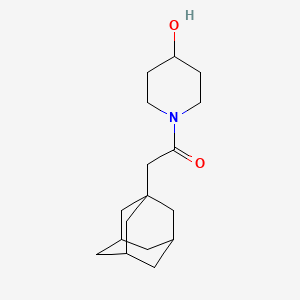![molecular formula C14H20N2O2 B7501342 [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone, also known as DPHM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. DPHM is a piperidine derivative that belongs to the class of psychoactive substances. It has been shown to possess various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone involves the modulation of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone acts as a selective serotonin and norepinephrine reuptake inhibitor, which increases the concentration of these neurotransmitters in the synaptic cleft. This leads to an enhancement of neurotransmission and an overall improvement in mood and cognitive function.
Biochemical and Physiological Effects:
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has been shown to possess various biochemical and physiological effects, including analgesic, anti-inflammatory, and antidepressant effects. It has also been shown to improve cognitive function and memory retention. [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its wide range of biological activities, which makes it a promising candidate for drug development. However, the limitations of using [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone. One area of research is the development of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone analogs with improved pharmacological properties. Another area of research is the investigation of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone as a potential treatment for neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone and its potential side effects.
合成法
The synthesis of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone involves the reaction of 3-(dimethylamino)phenylacetonitrile with 4-hydroxypiperidine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone as the final product. The purity and yield of [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone can be improved by using appropriate purification techniques such as column chromatography and recrystallization.
科学的研究の応用
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential applications in drug development. It has been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antidepressant effects. [3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(2)12-5-3-4-11(10-12)14(18)16-8-6-13(17)7-9-16/h3-5,10,13,17H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNDDXKKMLPBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
![Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501282.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B7501284.png)
![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)
![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)





![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)
